molecular formula C13H13FN2O2S B6008426 2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE

2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B6008426
M. Wt: 280.32 g/mol
InChI Key: WATPXPJXKUZIBN-UHFFFAOYSA-N
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Description

2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one is a synthetic organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a fluorophenoxyethyl group and a sulfanyl group attached to a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxyethyl Intermediate: The initial step involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol.

    Thioether Formation: The 2-(2-fluorophenoxy)ethanol is then reacted with a thiol compound, such as thiourea, under basic conditions to form the corresponding thioether.

    Cyclization: The thioether intermediate undergoes cyclization with an appropriate β-ketoester, such as ethyl acetoacetate, in the presence of a base to form the dihydropyrimidinone core.

    Methylation: Finally, the dihydropyrimidinone core is methylated using a methylating agent, such as methyl iodide, to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyrimidinone core, converting it to an alcohol. Sodium borohydride is a typical reducing agent used for this purpose.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Ammonia, thiols, dimethylformamide as solvent.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one
  • 2-{[2-(2-Bromophenoxy)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one
  • 2-{[2-(2-Methylphenoxy)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one

Comparison: Compared to its analogs, 2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(2-fluorophenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c1-9-8-12(17)16-13(15-9)19-7-6-18-11-5-3-2-4-10(11)14/h2-5,8H,6-7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATPXPJXKUZIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCCOC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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